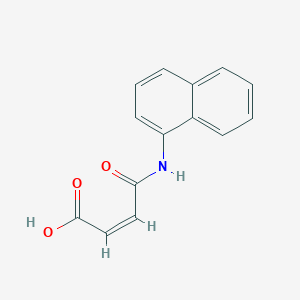

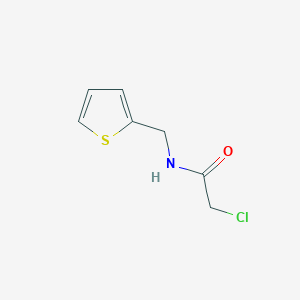

![molecular formula C20H22N2 B1348228 8-环己基-5,6-二氢-4H-吡唑并[3,2,1-jk]咔唑 CAS No. 157056-89-8](/img/structure/B1348228.png)

8-环己基-5,6-二氢-4H-吡唑并[3,2,1-jk]咔唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

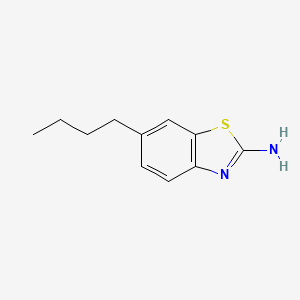

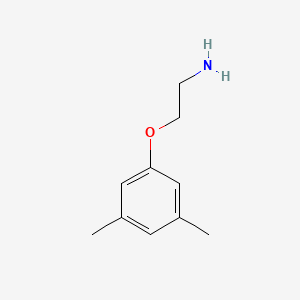

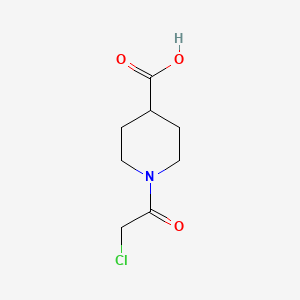

The compound "8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole" is a derivative of the pyrazinocarbazole family, a group of heterocyclic compounds that have been the subject of various synthetic and reaction studies due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of related pyrazinocarbazole compounds involves multiple steps, including cyclocondensation, electrophilic substitution, and cyclization reactions. For instance, a method for synthesizing hexahydro-pyrido[3,2,1-jk]carbazoles starts with the reduction of 4a-methyl-2,3,3,4a-tetrahydro-1H-carbazole, followed by cyclocondensation with diethyl malonate, leading to various hexahydro derivatives . Additionally, the synthesis of hexahydro[1,4]diazocino[7,8,1-jk]carbazoles from 3-ethylhexahydropyrazino[3,2,1-jk]carbazole has been reported, showcasing the versatility of the pyrazinocarbazole scaffold .

Molecular Structure Analysis

The molecular structure of pyrazinocarbazole derivatives is characterized by the presence of a pyrazole ring fused to a carbazole moiety. The electronic polarization of the vinylogous amide portion in these compounds indicates a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom of the cyclohexylamine portion . This polarization can influence the reactivity and interactions of the molecules.

Chemical Reactions Analysis

Pyrazinocarbazole derivatives undergo various chemical reactions, including regioselective electrophilic substitution, which can lead to chlorination, nitration, or hydroxylation at specific positions on the ring system . These reactions are crucial for further functionalization of the core structure. Additionally, the exchange of halogen groups with azides or amines has been demonstrated, allowing for the introduction of different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazinocarbazole derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as seen in some derivatives, can affect the compound's melting point, solubility, and crystal structure . The electronic polarization mentioned earlier also plays a role in the compound's reactivity and its interactions with other molecules.

科学研究应用

吡唑啉衍生物:治疗应用

吡唑啉类化合物,包括类似于8-环己基-5,6-二氢-4H-吡唑并[3,2,1-jk]咔唑的结构,以其多样的药理效应而闻名。这些效应包括抗微生物(抗菌、抗真菌、抗阿米巴、抗分枝杆菌)、抗炎、镇痛、抗抑郁、抗癌活性。其他药理效应还包括大麻素CB1受体拮抗、抗癫痫、抗锥虫、抗病毒活性、MAO抑制、镇痛活性、杀虫、降压、一氧化氮合酶抑制、抗氧化、类固醇、抗糖尿病性质、ACAT抑制以及对尿嘧啶II和生长抑素-5受体、TGF-β信号传导和神经细胞毒性抑制活性的调节(Shaaban, Mayhoub, & Farag, 2012)。合成方法和多样的生物活性突显了吡唑啉衍生物在各种治疗应用中的潜力。

咔唑衍生物:合成和抗氧化活性

咔唑衍生物,类似于8-环己基-5,6-二氢-4H-吡唑并[3,2,1-jk]咔唑的结构,已被合成并评估其抗氧化活性。关键的合成方法涉及利用亚烯介导的电环反应构建高度取代的咔唑环。利用DPPH、ABTS+自由基清除实验和还原铜能力评估了这些咔唑生物碱和相关化合物的抗氧化活性,展示了酚基咔唑核心在抗氧化活性中的重要性。这些发现表明这类化合物在设计新型抗氧化剂方面的潜在用途(Hieda, 2017)。

属性

IUPAC Name |

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-14H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKYKWKKBBAXMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)N4C=CN=C5C4=C3CCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347787 |

Source

|

| Record name | 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |

CAS RN |

157056-89-8 |

Source

|

| Record name | 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。